4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
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Overview
Description
4-{1-[3-(3,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a phenylpyrrolidinone moiety, and a dimethylphenoxy group
Preparation Methods
The synthesis of 4-{1-[3-(3,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the Phenylpyrrolidinone Moiety: This involves the reaction of suitable precursors to form the phenylpyrrolidinone structure.
Final Coupling: The final step involves coupling the benzodiazole ring with the phenylpyrrolidinone moiety under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
4-{1-[3-(3,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific functional groups.
Scientific Research Applications
4-{1-[3-(3,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-{1-[3-(3,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
4-{1-[3-(3,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE can be compared with similar compounds, such as:
3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: This compound shares the dimethylphenoxy group but differs in its overall structure and functional groups.
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound also contains the dimethylphenoxy group but has a different core structure and functional groups.
Properties
Molecular Formula |
C28H29N3O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O3/c1-19-12-20(2)14-24(13-19)34-18-23(32)17-31-26-11-7-6-10-25(26)29-28(31)21-15-27(33)30(16-21)22-8-4-3-5-9-22/h3-14,21,23,32H,15-18H2,1-2H3 |
InChI Key |
LRCPRTFBGYXSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O)C |
Origin of Product |
United States |
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